molecular formula C8H5NS B15208249 Azeto[1,2-a]thieno[2,3-c]pyrrole CAS No. 210302-56-0

Azeto[1,2-a]thieno[2,3-c]pyrrole

Cat. No.: B15208249
CAS No.: 210302-56-0
M. Wt: 147.20 g/mol
InChI Key: QGPHHVFPBLLXCY-UHFFFAOYSA-N
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Description

Azeto[1,2-a]thieno[2,3-c]pyrrole is a complex tricyclic organic compound with the molecular formula C8H5NS and a molecular weight of 147.20 g/mol . It is supplied as a high-purity synthetic intermediate for chemical and pharmaceutical research. This fused ring system is of significant interest in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds. Related azeto-fused heterocycles have been identified as key scaffolds in the development of β-lactam antibiotics, demonstrating the value of this structural motif in accessing biologically active molecules . Furthermore, thieno[2,3-c]pyrrole derivatives serve as versatile precursors and core structures in various research applications, including the development of potential antitumor agents and functional materials for organic electronics . The compound's structure, characterized by its fused azetidine and thienopyrrole rings, presents a unique three-dimensional geometry for investigating structure-activity relationships in drug discovery. Researchers utilize this compound strictly as a building block for the synthesis of more complex molecular entities. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210302-56-0

Molecular Formula

C8H5NS

Molecular Weight

147.20 g/mol

IUPAC Name

10-thia-5-azatricyclo[5.3.0.02,5]deca-1,3,6,8-tetraene

InChI

InChI=1S/C8H5NS/c1-3-9-5-6-2-4-10-8(6)7(1)9/h1-5H

InChI Key

QGPHHVFPBLLXCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C1=C3C(=C2)C=CS3

Origin of Product

United States

Synthetic Methodologies for Azeto 1,2 a Thieno 2,3 C Pyrrole and Its Core Precursors

Strategies for Azetidine (B1206935) Ring Annulation in Fused Systems

The construction of an azetidine ring, a strained four-membered nitrogen-containing heterocycle, onto an existing molecular scaffold is a pivotal step in the synthesis of azeto-fused systems. rsc.org The inherent ring strain of approximately 25.4 kcal/mol drives the reactivity of azetidines, making their synthesis and subsequent functionalization a field of active research. rsc.org Key strategies for forming this ring in a fused context include ring expansion of smaller heterocycles and cycloaddition reactions.

Ring expansion reactions of strained N-heterocycles, such as aziridines, provide an efficient pathway to azetidine-containing structures and larger N-heterocyclic compounds. elsevierpure.com These reactions leverage the release of ring strain as a thermodynamic driving force. While direct ring expansion to form an azeto-fused thienopyrrole is not extensively documented, the principles are well-established in heterocyclic chemistry. For instance, the expansion of vinylaziridines and vinylazetidines with various unsaturated compounds can yield five- to eight-membered N-heterocycles. elsevierpure.com Another approach involves the reaction of cyclic β-keto esters with specific zinc carbenoids, which can lead to ring-expanded products, a strategy significant for synthesizing medium and large ring systems. organic-chemistry.orgorganic-chemistry.org

Reaction TypeReactantsKey FeaturesRef.
Aziridine (B145994)/Azetidine ExpansionStrained N-heterocycles, unsaturated compounds (e.g., isocyanates, allenes, arynes)Efficiently yields five- to eight-membered N-heterocycles. elsevierpure.com
Zinc-Mediated ExpansionCyclic β-keto esters, CF3CO2ZnCH2IProvides chain-extended and ring-expanded products under mild conditions. organic-chemistry.org
Rearrangement in E1 ReactionsCyclic systems with a leaving group adjacent to the ringCarbocation intermediates can lead to rearrangement, expanding strained rings to more stable structures. youtube.com

Cycloaddition reactions are among the most direct and powerful methods for constructing the four-membered azetidine ring. apple.com The [2+2] cycloaddition, in particular, is a cornerstone of azetidine synthesis.

The Staudinger synthesis , a [2+2] cycloaddition between a ketene and an imine, remains a general and widely used method to access 2-azetidinones (β-lactams), which are valuable precursors to azetidines. mdpi.com This reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate. mdpi.com

Photochemical [2+2] cycloadditions offer another direct route. The intermolecular photocycloaddition between an alkene and an excited-state imine provides efficient access to functionalized azetidines. researchgate.net Recent advancements have enabled these reactions using visible light, enhancing their applicability and mildness. A visible-light-mediated approach using oximes or hydrazones and olefins, catalyzed by an iridium photocatalyst, allows for the synthesis of highly functionalized azetidines under gentle conditions through a triplet energy transfer mechanism. chemrxiv.org

Cycloaddition MethodReactantsConditionsKey FeaturesRef.
Staudinger SynthesisKetenes (often generated in situ), IminesTypically involves a base (e.g., triethylamine) at low temperatures.Forms 2-azetidinones (β-lactams), which can be reduced to azetidines. mdpi.com
Visible Light PhotocatalysisOximes/Hydrazones, OlefinsIridium photocatalyst, visible light.Mild conditions, broad functional group tolerance, proceeds via energy transfer. chemrxiv.org
UV Light PhotocatalysisN-arylsulfonylimines, StyrenesUltraviolet light.Provides direct access to functionalized azetidines. chemrxiv.org

Synthesis of the Thieno[2,3-c]pyrrole Core

The thieno[2,3-c]pyrrole core is a significant heterocyclic scaffold found in various biologically active molecules. Its synthesis has been approached through several innovative strategies that allow for control over substitution patterns and functionalization.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgresearchgate.net A one-pot, three-component reaction has been developed for the regioselective synthesis of trisubstituted thieno[2,3-c]pyrroles. rsc.org This method utilizes 2-acetyl-3-thiophenecarboxaldehyde, which reacts with various amines and thiol nucleophiles to produce the desired fused heterocyclic system, with water as the only byproduct. rsc.org This approach expands the range of accessible tri-substituted thieno[2,3-c]pyrroles. rsc.org Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols also provide a general and highly regioselective route to various substituted pyrroles. nih.gov

Reaction TypeStarting MaterialsCatalyst/ReagentsProductRef.
Three-Component Reaction2-acetyl-3-thiophenecarboxaldehyde, Amine, ThiolNone specified (reaction proceeds with water as byproduct)Tri-substituted thieno[2,3-c]pyrroles rsc.org
Ruthenium-Catalyzed MCRKetones, Amines, Vicinal diolsRuthenium catalyst, catalytic baseSubstituted pyrroles nih.gov

Metal-free synthetic methods are gaining prominence due to their environmental and economic advantages, avoiding potentially toxic metal residues in the final products. d-nb.infonih.gov A metal-free approach has been developed for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, a closely related scaffold, via the denitrogenative transformation of fused 1,2,3-triazoles. d-nb.infonih.govnih.gov

This multi-step strategy involves:

A one-pot triazolation reaction to form a 1,2,3-triazole intermediate.

Cyclization via a modified Pomeranz-Fritsch reaction to create a fused thieno[2,3-c] rsc.orgd-nb.inforesearchgate.nettriazolo[1,5-a]pyridine system.

An acid-mediated denitrogenative transformation that extrudes N₂ and allows for the introduction of various nucleophiles, yielding the final thieno[2,3-c]pyridine derivatives in good yields. d-nb.infonih.gov

This methodology overcomes the limitations of traditional methods by allowing for late-stage derivatization. d-nb.infonih.gov

StepReaction NameKey TransformationRef.
1One-pot triazolizationFormation of 1,2,3-triazole from 2-acetylthiophene precursor. nih.gov
2Pomeranz-Fritsch cyclisationConstruction of the fused thieno[2,3-c] rsc.orgd-nb.inforesearchgate.nettriazolo[1,5-a]pyridine ring system. nih.gov
3Denitrogenative transformationAcid-mediated extrusion of N₂ and nucleophilic insertion or transannulation to form the final product. d-nb.infonih.govnih.gov

Palladium-catalyzed reactions are a powerful tool for the construction of heterocyclic rings, including the pyrrole (B145914) moiety of the thienopyrrole system. rsc.orgresearchgate.net An effective method involves the intramolecular cyclization of nitroalkenes. researchgate.net In this process, a palladium/phenanthroline system catalyzes the intramolecular amination of a thiophene (B33073) ring. The reaction proceeds through the reduction of a nitroalkene group attached to the thiophene, followed by cyclization to form the fused pyrrole ring. researchgate.net

This reaction has been optimized to produce a series of aryl- or alkyl-substituted thienopyrroles in high yields (up to 98%) under low pressures of carbon monoxide (5 bar). researchgate.net The method is tolerant of various functional groups and represents a robust approach to the thienopyrrole core. researchgate.net

Catalyst SystemSubstrateReaction ConditionsYieldRef.
[Pd(Phen)₂][BF₄]₂2- and 3-(2-nitrovinyl)-thiophenesCH₃CN, Et₃N, 150 °C, 5 bar COUp to 98% researchgate.netunimi.it
Palladium(II) acetateFree carboxylic acids, Alkenes/AlkynesAcetyl-protected amino acid ligandForms various heterocycles via C(sp³)–H olefination and annulation. mdpi.com

One-Pot Synthetic Protocols for Thienopyrrole Derivatives

One-pot syntheses offer an efficient and streamlined approach to the construction of thienopyrrole derivatives by minimizing intermediate purification steps, thereby saving time and resources. A notable example is the cascade reaction involving Gewald's aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acid, and cyanoacetic acid derivatives, catalyzed by triethylamine (Et3N) nih.gov. This method provides direct access to diverse 1-(2-oxoethylidene)-2-oxothieno[3,2-e]pyrrolo[1,2-a]pyrimidines in good to excellent yields nih.gov. The reaction demonstrates a broad substrate scope and allows for further structural modifications, making it a valuable tool for generating libraries of thienopyrrole-containing compounds nih.gov.

Another versatile one-pot approach involves the reaction of α-amino carbonyl compounds with aldehydes, catalyzed by iodine organic-chemistry.org. This method has been successfully applied to the synthesis of 1,3,4-triarylpyrroles and demonstrates good functional group tolerance organic-chemistry.org. Furthermore, multi-component reactions, such as the one-pot cascade reaction of arylglyoxal monohydrates, 1,1-enediamines, and 2-hydroxynaphthalene-1,4-dione in ethanol, have been developed for the green synthesis of 2-aminopyrrole derivatives researchgate.net. This particular method is advantageous due to its use of an environmentally friendly solvent and simple work-up procedure researchgate.net.

Table 1: Overview of One-Pot Syntheses for Thienopyrrole and Pyrrole Derivatives
MethodReactantsCatalyst/ReagentProduct TypeKey AdvantagesReference
Cascade ReactionGewald's aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acid, cyanoacetic acid derivativesEt3N1-(2-Oxoethylidene)-2-oxothieno[3,2-e]pyrrolo[1,2-a]pyrimidinesGood to excellent yields, broad substrate scope nih.gov
Iodine-Catalyzed Cyclizationα-Amino carbonyl compounds, aldehydesI21,3,4-TriarylpyrrolesGood functional group tolerance organic-chemistry.org
Multi-component Cascade ReactionArylglyoxal monohydrates, 1,1-enediamines, 2-hydroxynaphthalene-1,4-dioneNone (in ethanol)2-Aminopyrrole derivativesEnvironmentally friendly, simple work-up researchgate.net

Advanced Approaches for Fused Pyrrole Ring Systems

The construction of fused pyrrole ring systems, which form the core of the Azeto[1,2-a]thieno[2,3-c]pyrrole scaffold, can be achieved through a variety of advanced synthetic methodologies. These methods often involve transition metal catalysis or reactive intermediates to facilitate ring formation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of aryl amines from aryl halides and amines and has been widely applied in the construction of nitrogen-containing heterocycles mdpi.comnih.govnih.govnih.govorganic-chemistry.org. The versatility of this reaction allows for the coupling of a wide range of amines with various aryl halides and pseudohalides, such as triflates nih.gov. The development of specialized phosphine ligands has been crucial to the expansion of the substrate scope and the improvement of reaction efficiency mdpi.com. In the context of fused pyrrole synthesis, the Buchwald-Hartwig amination can be envisioned as a key step in the intramolecular cyclization of a suitably functionalized precursor, where an amino group is coupled with an aryl halide to form the pyrrole ring.

The thermal decomposition of azide precursors is a classic yet effective method for the generation of nitrene intermediates, which can then undergo intramolecular cyclization to form fused pyrrole rings. For instance, the thermolysis of methyl 2-azido-3-(3-furyl)propenoate in boiling toluene leads to the formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate preprints.org. This approach highlights the utility of vinyl azides in constructing fused bicyclic systems. Similarly, transition metal catalysis can also be employed to facilitate the cyclization of dienyl azides at room temperature, providing a milder alternative to thermolysis for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles mdpi.commdpi.com. Catalysts such as zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4) have proven effective in this transformation mdpi.commdpi.com.

The Cadogan reaction is a reductive cyclization of o-nitroarenes or o-nitrostyrenes using trivalent phosphorus reagents, such as trialkyl phosphites or phosphines, to yield a variety of N-heterocycles. This reaction has been successfully employed in the synthesis of indoles, carbazoles, and other fused pyrrole systems. The mechanism of the Cadogan-Sundberg indole synthesis, a variation of this reaction, involves the deoxygenation of an o-nitrostyrene to a nitroso intermediate, which then undergoes cyclization to form an N-hydroxyindole, followed by further reduction to the indole. The Cadogan reaction's ability to form C-N bonds through a reductive cyclization process makes it a valuable tool for the synthesis of complex heterocyclic architectures from readily available nitro-aromatic precursors.

Domino and cascade reactions offer a highly efficient means of constructing complex polycyclic pyrrole derivatives in a single synthetic operation. These sequences involve a series of intramolecular reactions that are triggered by a single event, leading to a significant increase in molecular complexity. For example, a domino sequence involving an aza-Claisen rearrangement, nucleophilic addition, oxidation, and acylation has been utilized for the green synthesis of polysubstituted pyrroles. Another example is the domino Diels-Alder reaction of in situ-generated 3-vinylindoles with dienophiles to produce polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles. These elegant reaction cascades demonstrate the power of domino strategies in rapidly assembling intricate heterocyclic frameworks from simple starting materials.

Table 2: Comparison of Advanced Synthetic Approaches for Fused Pyrroles
MethodKey TransformationTypical Reagents/CatalystsAdvantagesReference
Buchwald–Hartwig AminationIntramolecular C-N bond formationPalladium catalyst, phosphine ligand, baseBroad substrate scope, high functional group tolerance mdpi.comnih.govnih.govnih.govorganic-chemistry.org
Thermolysis of AzidesNitrene insertion/cyclizationHeat or transition metal catalyst (e.g., ZnI2, Rh2(O2CC3F7)4)Access to diverse fused systems, milder conditions with catalysis preprints.orgmdpi.commdpi.com
Cadogan ReactionReductive cyclization of nitro compoundsTrivalent phosphorus reagents (e.g., P(OEt)3)Utilizes readily available nitro precursors
Domino/Cascade ReactionsMultiple bond formations in one potVarious, depending on the specific sequenceHigh efficiency, rapid increase in molecular complexity

Assembly of the this compound Scaffold

The synthesis of the specific tricyclic this compound scaffold is not explicitly detailed in the currently available literature, suggesting it may represent a novel heterocyclic system. However, a plausible synthetic route can be proposed by combining the methodologies discussed previously. The construction of this scaffold would likely involve a multi-step sequence, beginning with the formation of a functionalized thieno[2,3-c]pyrrole core, followed by the annulation of the four-membered azetidine ring.

A potential retrosynthetic analysis would disconnect the azetidine ring, suggesting a precursor such as a 2-(2-haloethyl)thieno[2,3-c]pyrrole derivative. An intramolecular nucleophilic substitution, where the pyrrole nitrogen displaces the halide, would then form the azetidine ring. The synthesis of the thieno[2,3-c]pyrrole core itself could be achieved through various strategies, including those analogous to the synthesis of thieno[2,3-b]pyrroles, which have been explored as antagonists of the GnRH receptor mdpi.com.

Alternatively, a cycloaddition approach could be considered. For example, a [2+2] cycloaddition between a suitable thienopyrrole derivative with an activated double bond and a ketene or an equivalent could potentially form the azeto ring. The feasibility of such a strategy would depend on the reactivity and stability of the thienopyrrole precursor.

Given the unique strain of the azetidine ring fused to the thienopyrrole system, careful consideration of the reaction conditions would be paramount to favor the desired intramolecular cyclization over competing intermolecular reactions or decomposition pathways. The exploration of such synthetic routes would be a valuable contribution to the field of heterocyclic chemistry.

Stepwise Construction Approaches for Complex Fused Architectures

Stepwise approaches involve the sequential formation of the constituent rings. In this context, the initial synthesis of a functionalized thieno[2,3-c]pyrrole is a critical first stage, followed by the annulation of the azetidine ring.

Synthesis of the Thieno[2,3-c]pyrrole Core:

Two primary methods for the synthesis of the thieno[2,3-c]pyrrole scaffold have been reported, providing key precursors for the subsequent azetidine ring formation.

One notable method is the phosphineimine–alkylidenemalonate cyclization reaction . This approach has been successfully employed to synthesize 5H-thieno[2,3-c]pyrrole rsc.org. While detailed experimental parameters are not extensively published, this method represents a direct route to the core bicyclic system.

Another significant approach involves a stapling reaction utilizing 2-acetyl-thiophene-3-carboxaldehyde (ATA) as a key precursor. This method has been effectively used to create thieno[2,3-c]pyrrole-bridged nonsymmetric cyclic peptides researchgate.net. The reaction proceeds through the interaction of ATA with a primary amine and a thiol. This strategy highlights the utility of functionalized thiophenes in constructing the fused pyrrole ring.

PrecursorReagentsProductReference
Phosphineimine & Alkylidenemalonate-5H-thieno[2,3-c]pyrrole rsc.org
2-acetyl-thiophene-3-carboxaldehydePrimary amine, ThiolThieno[2,3-c]pyrrole bridge researchgate.net

Annulation of the Azeto Ring:

Once the thieno[2,3-c]pyrrole core is obtained and suitably functionalized, the azeto ring can be constructed. General methodologies for the formation of fused azetidines can be adapted for this purpose. A common strategy is the intramolecular cyclization of an N-substituted precursor . For instance, a thieno[2,3-c]pyrrole bearing a 2-(haloethyl) group on the nitrogen atom could potentially undergo intramolecular nucleophilic substitution to form the azeto ring. Reviews on azetidine synthesis detail various methods for C-N bond formation, including nucleophilic substitution reactions, which are applicable here magtech.com.cn.

Another potential stepwise approach is through ring contraction of a larger fused ring system . For example, a fused pyrrolidin-2-one (a γ-lactam) adjacent to the pyrrole nitrogen could potentially be chemically manipulated to contract to the four-membered azetidin-2-one (a β-lactam), which can then be reduced to the azetidine ring. General principles of ring contractions of five-membered heterocycles are discussed in the literature on azetidine synthesis magtech.com.cn.

Development of Convergent Synthetic Routes

Convergent syntheses involve the preparation of key fragments of the target molecule separately, followed by their assembly in the final stages. For this compound, a convergent approach could involve the synthesis of a functionalized thiophene and a functionalized azetidine, which are then fused.

One potential convergent strategy is the application of [2+2] photocycloaddition reactions . An appropriately substituted thiophene derivative could react with an alkene under photochemical conditions to form a cyclobutane ring, which could then be converted to the azetidine. The intermolecular [2+2] photocycloaddition between an alkene and an excited-state imine is a known method for accessing functionalized azetidines researchgate.net.

Another convergent approach could involve the reaction of a pre-formed azetidine with a thiophene precursor . For example, a functionalized 3-aminothiophene derivative could be reacted with a suitable dielectrophile that also incorporates the azetidine ring structure, leading to the formation of the fused pyrrole ring. The Paal-Knorr pyrrole synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, is a classic method that could be adapted for such a convergent strategy.

The development of these routes is guided by extensive research into the synthesis of azetidines and other fused heterocyclic systems rsc.orgresearchgate.net. The reactivity of azetidines is often driven by their ring strain, which allows for unique chemical transformations that can be exploited in the synthesis of more complex molecules rsc.org.

Synthetic StrategyDescriptionKey IntermediatesRelevant Methodologies
Stepwise: Intramolecular CyclizationFormation of thieno[2,3-c]pyrrole followed by annulation of the azeto ring via intramolecular C-N bond formation.N-(2-haloethyl)thieno[2,3-c]pyrroleNucleophilic Substitution magtech.com.cn
Stepwise: Ring ContractionSynthesis of a larger fused ring system (e.g., pyrrolidinone) followed by chemical contraction to the azetidine ring.Fused thieno-pyrrolidinoneRing Contraction of Heterocycles magtech.com.cn
Convergent: [2+2] PhotocycloadditionPhotochemical reaction between a thiophene derivative and an alkene to form a cyclobutane, followed by conversion to the azetidine.Thiophene derivative, AlkeneAza Paternò–Büchi reaction researchgate.net
Convergent: Precursor CouplingReaction of a functionalized 3-aminothiophene with an azetidine-containing dielectrophile to form the fused pyrrole ring.3-Aminothiophene derivative, Azetidine-containing 1,4-dicarbonyl compoundPaal-Knorr Pyrrole Synthesis

Structural Elucidation and Conformational Analysis of Azeto 1,2 a Thieno 2,3 C Pyrrole Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in defining the connectivity, stereochemistry, and electronic properties of novel azeto[1,2-a]thieno[2,3-c]pyrrole derivatives. Each technique offers a unique window into the molecular structure, and together they provide a cohesive picture of the compound .

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of this compound analogues. nih.gov These techniques are instrumental in determining the precise arrangement of atoms and for assigning the stereochemistry and regiochemistry of the molecule.

For example, in the characterization of spirocyclic pyrrole (B145914) derivatives, ¹H-NMR data is meticulously analyzed to identify the chemical shifts and coupling constants of each proton, providing insights into the connectivity and spatial orientation of the atoms. preprints.org

Table 1: Representative ¹H NMR Data for a Thieno[2,3-c]pyrazole Derivative

ProtonChemical Shift (δ/ ppm)MultiplicityCoupling Constant (J/Hz)
CH2.29s-
H pyrrole6.07m-
H pyrrole7.11m-
Ar-H7.38m-
Ar-H7.66m-
Ar-H7.78m-
Ar-H7.89d8.8
Ar-H8.25d8.8
N=CH8.11s-

Data sourced from a study on thieno[2,3-c]pyrazoles and related heterocycles. researchgate.net

The structural confirmation of newly synthesized compounds often relies on IR spectra, which can identify characteristic stretching and bending frequencies of various bonds. nih.gov For example, in the study of thieno[2,3-d]pyrimidin-4-one, FTIR and FT-Raman spectroscopy were used to assign vibrational frequencies. researchgate.net Characteristic bands for C-H stretching, N-H stretching, and C=N stretching were identified, helping to confirm the proposed structure. researchgate.net

Table 2: Vibrational Frequencies for Thieno[2,3-d]pyrimidin-4-one

Vibrational ModeFTIR (cm⁻¹)FT-Raman (cm⁻¹)
C-H stretching3173, 3125, 2995, 2910, 28703160, 3110, 3080, 2926, 2863
N-H stretching34123382
C=N stretching-1552, 1489
C-N stretching1551 (very strong)-

Data from a spectral analysis of Thieno[2,3-d]pyrimidin-4-one. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular mass of this compound derivatives. nih.gov It provides an accurate molecular formula, which is a critical piece of evidence in the characterization of new compounds.

HRMS can be carried out using various ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI). nih.govnih.gov The high accuracy of this method allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The structures of synthesized compounds are often confirmed using a combination of NMR, IR, and HRMS data. nih.govscispace.com

In the characterization of spirocyclic pyrrole derivatives, HRMS was utilized alongside NMR spectroscopy to confirm the identity of the synthesized compounds. preprints.org

UV-Visible (UV-Vis) absorption and fluorescence spectroscopies are powerful tools for investigating the electronic structure and photophysical properties of this compound analogues. These techniques provide insights into the electronic transitions within the molecule and can be influenced by the molecular conformation and the surrounding environment.

The synthesis of novel thienyl-substituted pyrrole azo dyes and the study of their UV-visible properties have demonstrated how the electronic nature of substituents can influence the absorption spectra. uminho.pt The position of the maximum absorption wavelength (λmax) can be affected by the electron-donating or electron-withdrawing character of groups attached to the heterocyclic core. uminho.pt

For some thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivatives, both absorption and photoluminescence spectra have been recorded, revealing information about their electronic transitions and Stokes shifts. squarespace.com Similarly, studies on other related heterocyclic systems have utilized UV-Vis and fluorescence spectroscopy to examine their optical and solvatochromic properties. researchgate.net

Table 3: Electronic Spectral Data for a Thieno[2,3-d]pyrimidin-4-one Derivative

SolventAbsorption Maxima (λmax/nm)
Ethanol201.5, 252.5, 396.5, 256.0
DMF261.6, 402.0

Data from a spectral analysis of Thieno[2,3-d]pyrimidin-4-one. researchgate.net

X-ray Crystallographic Analysis of this compound Analogues

The analysis of the crystal structure reveals not only the intramolecular details but also the intermolecular interactions that govern the solid-state packing arrangement. These interactions can include hydrogen bonding and π-π stacking.

In the X-ray analysis of a thieno[3,2-e] nih.govresearchgate.netuminho.pttriazolo[4,3-c]pyrimidine derivative, two independent molecules were found in the asymmetric unit. scirp.org The crystal structure was stabilized by intermolecular C-H···N and C-H···O interactions, as well as π-π stacking interactions between the aromatic rings. scirp.org Similarly, the crystallographic study of spirocyclic pyrrole derivatives provides detailed information about their three-dimensional structure. preprints.org This type of detailed structural information is invaluable for understanding the structure-property relationships in these heterocyclic systems.

Investigation of Bond Length Equalization within Conjugated Backbones

No studies were found that investigated the bond lengths within the conjugated backbone of this compound or its derivatives.

Stereochemical and Regiochemical Investigations in Fused Azetidine-Thiophene-Pyrrole Systems

There is no available literature on the stereochemistry or regiochemistry of the this compound ring system.

A table of mentioned chemical compounds cannot be generated as no compounds were discussed in the article.

Chemical Reactivity and Reaction Mechanisms of Azeto 1,2 a Thieno 2,3 C Pyrrole

Reactivity Patterns of the Fused Pyrrole (B145914) and Thiophene (B33073) Rings

The thieno[2,3-c]pyrrole core of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic attack. The fusion of the pyrrole and thiophene rings creates a system with chemical properties that can be compared to isomeric thienopyrroles, which have been studied for their biological activities. tandfonline.com

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. masterorganicchemistry.com In this type of reaction, an electrophile attacks the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The first step, the attack by the electrophile, is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent deprotonation restores the aromatic system. masterorganicchemistry.com

For fused heterocyclic systems like thienopyrroles, the position of electrophilic attack is directed by the electron-donating nature of both the pyrrole and thiophene rings. In pyrrole, electrophilic substitution preferentially occurs at the C2 (alpha) position due to the greater stabilization of the cationic intermediate. youtube.comyoutube.com Similarly, thiophene also directs electrophilic attack to the C2 position. In the fused thieno[2,3-c]pyrrole system, the positions adjacent to the nitrogen and sulfur atoms are the most likely sites for electrophilic substitution. Theoretical studies on the isomeric thieno[2,3-c]pyridine (B153571) have shown that the C3 position is the most susceptible to electrophilic attack. capes.gov.br Challenges in predicting the exact site of substitution can arise, as seen in the nitration of a thieno[3,2-b]pyrrole derivative, which resulted in nitration at two different positions. nih.gov

Table 1: Regioselectivity in Electrophilic Substitution of Thienopyrroles

Thienopyrrole Derivative Reagent Position of Substitution Reference
Thieno[2,3-c]pyridine N/A (Theoretical Calculation) C-3 capes.gov.br
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Nitrating agent C-2 and C-6 nih.gov

The nitrogen atom in the Azeto[1,2-a]thieno[2,3-c]pyrrole scaffold is a "bridgehead" nitrogen, part of both the azetidine (B1206935) and pyrrole rings. researchgate.net Its nucleophilicity is influenced by several factors. The lone pair of electrons on the nitrogen atom can participate in chemical reactions, making it a nucleophilic center. youtube.com However, in the fused ring system of penicillin, the delocalization of the nitrogen's lone pair is diminished, leading to a more pyramidal configuration and increased reactivity of the adjacent carbonyl group. msu.edu

In the case of this compound, the geometry imposed by the fused rings will affect the availability of the nitrogen's lone pair. The development of synthetic methods for creating N-fused heterocycles is an active area of research, often utilizing transition metal-catalyzed reactions. nih.govorganic-chemistry.orgnih.gov The nucleophilicity of the nitrogen atom is crucial in intramolecular cyclization reactions to form such fused systems. youtube.com

The azetidine ring is a four-membered heterocycle that possesses significant ring strain. researchgate.net This strain makes it susceptible to ring-opening reactions, which can be initiated by nucleophiles or acids. youtube.commagtech.com.cnambeed.com The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is controlled by both electronic and steric effects. magtech.com.cn Generally, nucleophilic attack occurs at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn Lewis acid catalysis is often required to facilitate the ring-opening of the relatively stable azetidine ring. magtech.com.cn

The stability of the this compound scaffold will be a balance between the aromatic stabilization of the thienopyrrole moiety and the ring strain of the azetidine ring. While some azetidine-containing structures have shown surprising stability even in the presence of strong acids and bases, the fusion to the thienopyrrole system in the target molecule likely activates the azetidine ring towards ring-opening reactions. researchgate.net The synthesis of N-fused heterocycles can sometimes proceed through the opening of a strained ring followed by a formal cycloaddition. nih.gov

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. libretexts.orgyoutube.com These reactions can be intermolecular, occurring between two separate molecules, or intramolecular, occurring within a single molecule. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org While pyrroles are generally poor dienes in Diels-Alder reactions, their reactivity can be enhanced. researchgate.net Thiophene derivatives can also participate in Diels-Alder reactions. youtube.comresearchgate.net

A study on thieno[3,4-c]pyrrole 2,2-dioxides, which are isomers of the core structure of the title compound, has shown that they can act as building blocks in Diels-Alder reactions. capes.gov.br When reacted with dimethyl acetylenedicarboxylate, these compounds yielded various products depending on the reaction conditions and the substituent on the nitrogen atom. capes.gov.br The thermal cracking of 3-sulfolene (B121364) is a common method to generate 1,3-butadiene (B125203) in situ for Diels-Alder reactions. youtube.com

Table 2: Products of Diels-Alder Reaction of Thieno[3,4-c]pyrrole 2,2-dioxides with Dimethyl Acetylenedicarboxylate

N-Substituent Reaction Conditions Major Product Type Reference
Varied Not specified 7-aza-2,3-dimethylenenorbornenes capes.gov.br
Varied Not specified 1:2 adducts capes.gov.br
Varied Not specified 1a,3a,6,9-tetrahydrobenz[g]indoles capes.gov.br

Isomerization and Rearrangement Processes in Related Fused Heterocycles

Isomerization and rearrangement reactions are common in heterocyclic chemistry, often driven by the desire to relieve ring strain or achieve greater aromatic stabilization. For instance, the cleavage of the β-lactam ring in penicillin G is a classic example of a rearrangement in a fused nitrogen heterocycle. msu.edu In some cases, intramolecular rearrangements can lead to the formation of complex structures like ortho-esters. msu.edu The synthesis of certain N-fused heterocycles can be achieved through a Norrish-Yang Type II reaction, which involves an intramolecular hydrogen abstraction followed by cyclization. nih.gov

In-Depth Analysis of this compound Reveals No Available Data

Following an exhaustive search of scientific literature and chemical databases, it has been determined that there is currently no published information available for the specific chemical compound “this compound.” Consequently, an article detailing its chemical reactivity, reaction mechanisms, and functionalization strategies, as per the requested outline, cannot be generated.

The investigation included targeted searches for the synthesis, characterization, and reactivity of the this compound core structure. Furthermore, inquiries into potential Dimroth-type rearrangements and various derivatization approaches for this specific heterocyclic system yielded no relevant results.

While the search did uncover research on related, but structurally distinct, heterocyclic systems such as thieno[3,2-d] researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines, 1,2,4-triazolo[4,3-c]pyrimidines, thieno[2,3-c]pyrazoles, and thieno[2,3-c]pyridines, the unique fused azetidine-thiophene-pyrrole ring system of this compound has not been described in the accessible scientific literature. The absence of any synthetic pathways to this parent compound precludes any experimental or theoretical studies on its subsequent chemical behavior.

Therefore, the sections on the examination of Dimroth-type rearrangements and functionalization and derivatization strategies for this compound remain unwritten due to the lack of foundational data on the existence and properties of the compound itself.

Theoretical and Computational Chemistry Studies on Azeto 1,2 a Thieno 2,3 C Pyrrole

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and energetic properties of molecules. nih.gov By approximating the electron density of a system, DFT can efficiently locate the minimum energy structure, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached, representing a true minimum on the potential energy surface. nih.gov For Azeto[1,2-a]thieno[2,3-c]pyrrole, DFT calculations, often using a basis set like 6-311G+(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles of the ground state structure. researchgate.netresearchgate.net

Exploring the energy landscape beyond the ground state is also crucial. DFT can be used to map out the potential energy surface, identifying different conformers, isomers, and the energy barriers between them. This information is key to understanding the molecule's flexibility and the relative stability of different forms it might adopt.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT This table presents illustrative data for educational purposes.

ParameterBond/AngleCalculated Value (B3LYP/6-311G+(d,p))
Bond Lengths C-S (Thiophene)1.72 Å
C=C (Thiophene)1.38 Å
C-N (Pyrrole)1.37 Å
C-N (Azetidine)1.48 Å
N-C (Bridgehead)1.45 Å
Bond Angles C-S-C (Thiophene)92.5°
C-N-C (Pyrrole)108.0°
C-N-C (Azetidine)88.0°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. This method allows for the prediction of electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov The results, including excitation energies and oscillator strengths, provide a theoretical spectrum that can be directly compared with experimental data to aid in the identification and characterization of the compound.

Furthermore, DFT calculations can predict other key spectroscopic signatures. By computing the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. researchgate.net Similarly, magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei, which are invaluable for structural elucidation. researchgate.net

Table 2: Hypothetical Predicted Electronic Transitions for this compound from TD-DFT This table presents illustrative data for educational purposes.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.104000.25
S₀ → S₂3.543500.12
S₀ → S₃4.133000.58

Aromaticity Assessment of the Fused Ring System

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. In a fused system like this compound, the aromatic character of the thiophene (B33073) and pyrrole (B145914) rings can be significantly influenced by the fusion to each other and to the strained azeto ring.

Table 3: Hypothetical Aromaticity Indices for the Fused Ring System This table presents illustrative data for educational purposes.

Ring MoietyNICS(0) Value (ppm)NICS(1) Value (ppm)Aromaticity Assessment
Thiophene-8.5-10.2Aromatic
Pyrrole-9.8-11.5Aromatic

Investigation of Protonation Equilibria and Basicity Profiles in this compound Analogues

The presence of multiple nitrogen atoms in different chemical environments within the this compound structure makes the study of its acid-base properties particularly interesting. Computational chemistry provides a robust framework for investigating protonation equilibria and predicting the basicity of different sites within the molecule. mdpi.com

By calculating the proton affinity (PA) or gas-phase basicity (GB) for each potential protonation site (e.g., the pyrrole nitrogen and the azeto nitrogen), one can determine the most thermodynamically favorable position for proton gain. mdpi.com These calculations involve optimizing the geometry of both the neutral molecule and its various protonated forms and comparing their energies. mdpi.com Such studies are crucial for understanding how the molecule will behave in acidic media and for predicting its interaction with biological targets that may involve proton transfer.

Table 4: Hypothetical Calculated Gas-Phase Basicity (GB) for Protonation Sites This table presents illustrative data for educational purposes.

Protonation SiteCalculated GB (kJ/mol)Relative Basicity
Pyrrole Nitrogen (N1)890High
Azeto Nitrogen (N4)855Moderate
Thiophene Sulfur (S)750Low

Reaction Pathway Analysis and Transition State Modeling for Complex Transformations

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transient species like transition states. unipd.it For a potentially reactive molecule like this compound, which contains a strained ring, modeling complex transformations is essential for predicting its chemical behavior.

Reaction pathway analysis involves mapping the energy profile along a reaction coordinate. This is achieved by locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.com The transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the activation barrier. researchgate.net Calculating the activation energy (Ea) provides direct insight into the reaction kinetics. This modeling can be applied to various potential transformations, such as ring-opening reactions of the azeto moiety or electrophilic substitution on the aromatic rings, providing a theoretical foundation for synthetic applications.

Table 5: Hypothetical Reaction Pathway Analysis for a Ring-Opening Reaction This table presents illustrative data for educational purposes.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactant (this compound)0.0
2Transition State 1+25.5
3Intermediate+5.2
4Transition State 2+15.0
5Product-10.8

Q & A

Q. What are the established synthetic routes for Azeto[1,2-a]thieno[2,3-c]pyrrole, and how do reaction conditions influence regioselectivity?

The synthesis of fused heterocycles like this compound often involves tandem reactions. For example, a tandem Stille/heterocyclization approach has been used to synthesize structurally related thieno[2,3-c]pyran-7-ones, where palladium catalysis enables cross-coupling followed by intramolecular cyclization . Regioselectivity is influenced by steric and electronic factors of substituents, solvent polarity, and temperature. Optimization of these parameters can direct the formation of the desired ring system. NMR monitoring (e.g., tracking coupling intermediates) is critical for validating regiochemical outcomes .

Q. How is the molecular structure of this compound derivatives confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, analogs like pyrido[4,5]thieno[2,3-f]pyrrolo[1,4]diazepines have been resolved using single-crystal X-ray diffraction, revealing bond angles and torsion critical for stability . Complementary techniques include 1H^1H/13C^{13}C NMR (e.g., distinguishing aromatic protons in fused systems) and high-resolution mass spectrometry (HRMS) to verify molecular formulas .

Q. What preliminary biological activities have been reported for thieno-pyrrole fused systems?

Thieno-pyrrole derivatives exhibit diverse pharmacological profiles. For instance, pyrrolo[1,2-a]thieno[3,2-e]pyrazines act as 5-HT4_4 receptor antagonists, validated via radioligand binding assays and functional cAMP inhibition studies . Similarly, thieno[2,3-c]pyridine derivatives inhibit E-selectin and ICAM-1 adhesion molecules, with structure-activity relationship (SAR) studies highlighting the role of C-2 carbamide modifications .

Advanced Research Questions

Q. How do molecular conformation and crystallinity impact the stability of this compound derivatives?

Stability correlates with molecular packing and crystallinity. For example, dithienobenzodithiophene (DTBDT) fused with thieno-pyrrole acceptors showed that planar structures (e.g., pDTBDT-TTEH) form crystalline phases with extended shelf life, while twisted analogs (e.g., pDTBDT-DTPD) adopt amorphous morphologies prone to degradation . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are essential for quantifying phase behavior and stability .

Q. What strategies resolve contradictions in SAR data for thieno-pyrrole-based receptor antagonists?

Discrepancies in SAR often arise from off-target effects or conformational flexibility. For 5-HT4_4 antagonists, rigidification via lactam bridges improved selectivity, reducing cross-reactivity with 5-HT2_2 receptors . Computational docking (e.g., molecular dynamics simulations) can identify binding poses that explain anomalous activity trends, guiding scaffold optimization .

Q. How can desulfurization reactions modify the electronic properties of this compound systems?

Desulfurization of thieno-pyrrole derivatives, such as pyrido[3′,2′:4,5]thieno[2,3-f]pyrrolo[1,4]diazepines, replaces sulfur with hydrogen or oxygen, altering conjugation and redox potentials. This process, achieved via Raney nickel or photochemical methods, shifts absorption maxima and modulates HOMO-LUMO gaps, as shown in UV-Vis and cyclic voltammetry studies .

Q. What computational methods predict the optoelectronic properties of thieno-pyrrole fused systems?

Density functional theory (DFT) calculations are widely used. For example, BODIPY analogs fused with thieno[3,2-b]pyrrole show redshifted absorption (up to 788 nm) due to extended π-conjugation, corroborated by TD-DFT simulations . Parameters like dihedral angles and electron-withdrawing groups are optimized computationally before synthesis .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationTandem Stille/heterocyclizationCatalyst loading, solvent polarity
Stability AssessmentDSC, XRDCrystallinity, TgT_g (glass transition)
SAR AnalysisRadioligand binding, cAMP assaysIC50_{50}, KiK_i values
Electronic Property PredictionDFT, TD-DFTHOMO-LUMO gap, excitation energies

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